N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide
Description
N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to a propyl chain, which is further connected to a 2-methylbutanediamide moiety
Properties
IUPAC Name |
N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O2/c1-9(7-13(17)19)14(20)18-6-2-3-10-4-5-11(15)8-12(10)16/h4-5,8-9H,2-3,6-7H2,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDHFUORRMHINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C(=O)NCCCC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenyl ring to obtain 4-bromo-2-fluorophenyl derivatives.
Alkylation: The next step is the alkylation of the brominated and fluorinated phenyl ring with a propyl chain.
Amidation: The final step involves the amidation reaction where the propyl chain is reacted with 2-methylbutanediamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and alkyl chain moieties.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)acetamide
- N-(4-bromo-2-fluorophenyl)propionamide
- N-(4-bromo-2-fluorophenyl)butyramide
Uniqueness
N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide is unique due to its specific substitution pattern and the presence of a 2-methylbutanediamide moiety. This combination of structural features can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
